

# (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid safety and handling

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## Compound of Interest

**Compound Name:** (S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid

**Cat. No.:** B128369

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An In-depth Technical Guide to **(S)-3-Amino-3-(4-fluoro-phenyl)-propionic Acid**: Safety, Handling, and Biological Activity

This guide provides comprehensive safety and handling information for **(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid**, intended for researchers, scientists, and drug development professionals. It includes detailed summaries of safety data, experimental protocols, and an overview of its primary mechanism of action.

## Chemical Identification and Physical Properties

**(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid**, also known as (S)- $\beta$ -(4-Fluorophenyl)- $\beta$ -alanine or 4-Fluorophenibut (F-Phenibut), is a derivative of the neurotransmitter GABA. The presence of a fluorine atom on the phenyl ring significantly influences its pharmacological properties.[\[1\]](#)

Property	Value
CAS Number	151911-33-0
Molecular Formula	C <sub>9</sub> H <sub>10</sub> FNO <sub>2</sub>
Molecular Weight	183.18 g/mol
Appearance	White to off-white solid/powder
Storage Temperature	2-8°C or -20°C, protected from light
Purity	Typically ≥97% (HPLC)

## Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for **(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid** is not readily available, data from structurally similar compounds and supplier information indicate the following hazards and precautions.

## Hazard Identification

Based on analogous compounds, **(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid** is expected to be classified with the following hazards:

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin			
Corrosion/Irritation (Category 2)	GHS07	Warning	H315: Causes skin irritation
Serious Eye			
Damage/Eye Irritation (Category 2A)	GHS07	Warning	H319: Causes serious eye irritation
Specific Target Organ			
Toxicity — Single Exposure (Category 3), Respiratory System	GHS07	Warning	H335: May cause respiratory irritation

## Precautionary Measures and Personal Protective Equipment (PPE)

Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P264	Wash skin thoroughly after handling.
P280	Wear protective gloves/protective clothing/eye protection/face protection.
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403 + P233	Store in a well-ventilated place. Keep container tightly closed.

### Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
- Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.

## First Aid Measures

Exposure Route	First Aid Procedure
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact	Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

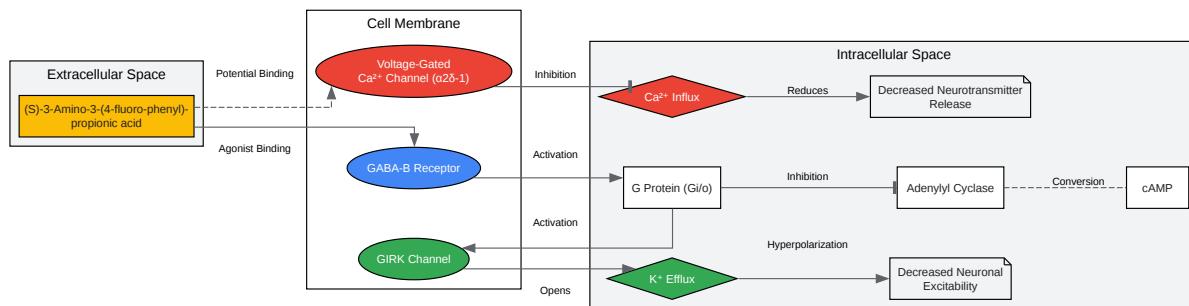
## Fire-Fighting and Accidental Release Measures

- Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
- Accidental Release: Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.

## Biological Activity and Mechanism of Action

**(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid** is a potent and selective agonist of the GABA-B receptor.<sup>[1][2][3]</sup> Its structural similarity to phenibut and baclofen allows it to bind to and activate these receptors, which are G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system.<sup>[1][4][5][6]</sup>

Activation of GABA-B receptors leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase and the modulation of ion channels.<sup>[6]</sup> This results in a decrease in neuronal excitability. Additionally, some evidence suggests that, like other gabapentinoids, it may also bind to the  $\alpha 2\delta-1$  subunit of voltage-gated calcium channels, which can reduce the release of excitatory neurotransmitters such as glutamate.<sup>[1]</sup>



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Caption: GABA-B Receptor Signaling Pathway.

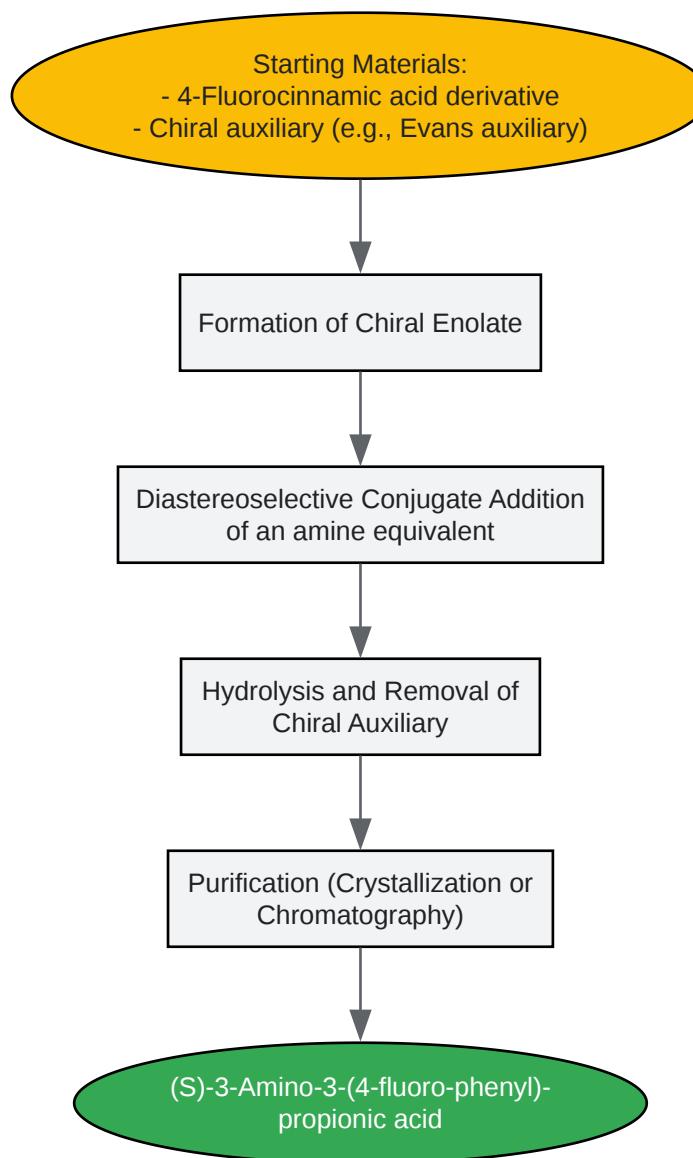
## Experimental Protocols

The following sections outline general methodologies for the synthesis and analysis of **(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid**, based on established procedures for chiral  $\beta$ -amino acids.

## Asymmetric Synthesis

A common route for the enantioselective synthesis of  $\beta$ -amino acids is through the conjugate addition of a chiral amine to an  $\alpha,\beta$ -unsaturated ester, followed by deprotection.

Workflow for Asymmetric Synthesis:



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Caption: General Asymmetric Synthesis Workflow.

Detailed Methodology (Illustrative):

- Preparation of the N-Acryloyl Chiral Auxiliary: React 4-fluorocinnamic acid with a chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the corresponding N-enoyl derivative.
- Conjugate Addition: The N-enoyl derivative is reacted with a suitable nitrogen nucleophile (e.g., lithium salt of benzylamine) in an aprotic solvent (e.g., THF) at low temperatures (e.g.,

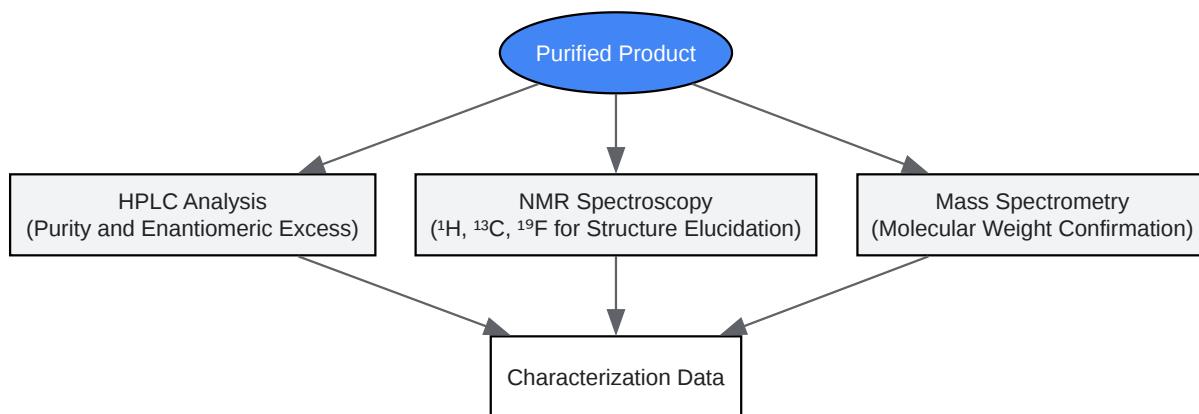
-78 °C). The stereochemistry of the addition is directed by the chiral auxiliary.

- **Hydrolysis and Deprotection:** The resulting product is hydrolyzed, typically using aqueous lithium hydroxide, to cleave the chiral auxiliary. If a protecting group is used on the amine (like benzyl), it is removed by hydrogenolysis (e.g., H<sub>2</sub>, Pd/C).
- **Purification:** The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography on silica gel.

## Analytical Characterization

The purity and identity of the final compound should be confirmed using standard analytical techniques.

Analytical Workflow:



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Caption: Analytical Characterization Workflow.

Methodology Details:

- **High-Performance Liquid Chromatography (HPLC):** Purity is typically assessed using reversed-phase HPLC with UV detection.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
  - Column: C18 column.

- Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer).
- Detection: UV at a suitable wavelength (e.g., 225 nm).
- Enantiomeric Excess: Determined using a chiral HPLC column or by derivatization with a chiral reagent followed by separation on a standard C18 column.[12]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR: To confirm the proton environments in the molecule.
  - $^{13}\text{C}$  NMR: To identify all unique carbon atoms.
  - $^{19}\text{F}$  NMR: To confirm the presence and environment of the fluorine atom.
- Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule.

## Applications in Research and Drug Development

**(S)-3-Amino-3-(4-fluoro-phenyl)-propionic acid** is a valuable building block in medicinal chemistry and a tool for neuroscience research.[13]

- Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutics, particularly for neurological disorders, due to its ability to modulate GABAergic systems.[13][14]
- Neurotransmitter Research: Its activity as a GABA-B agonist makes it a useful pharmacological tool to study the role of this receptor in various physiological and pathological processes, including anxiety, depression, and pain.[5][13]
- Peptide Synthesis: It can be incorporated into peptides to create peptidomimetics with enhanced stability and altered biological activity.[15]

This document is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety or handling guide. Always refer to a specific and complete Safety Data Sheet (SDS) provided by the supplier before handling this chemical and follow all institutional safety protocols.

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